REACTION_CXSMILES
|
[BrH:1].[F:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([F:11])[CH:10]=1)[CH2:6]O>S(=O)(=O)(O)O>[F:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([F:11])[CH:10]=1)[CH2:6][Br:1]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(CO)C=C(C1)F
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Type
|
CUSTOM
|
Details
|
was stirred for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the mixture after the dropwise addition
|
Type
|
ADDITION
|
Details
|
The reaction solution was poured
|
Type
|
EXTRACTION
|
Details
|
extracted with 600 ml of hexane
|
Type
|
WASH
|
Details
|
washed with water and saturated brine in that order
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
By evaporating the solvent
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(CBr)C=C(C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 176 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |